REACTION_CXSMILES
|
[CH2:1]([C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)[CH2:2][CH3:3].[Li]CCCC.[CH2:14]1[O:16][CH2:15]1>C1COCC1>[CH2:1]([C:4]1[O:5][C:6]([CH2:14][CH2:15][OH:16])=[CH:7][CH:8]=1)[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(CC)C=1OC=CC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
31 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.33 mL
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed to rt
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 19 h
|
Duration
|
19 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with sat. NH4Cl (20 mL)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with Et2O (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=CC=C(O1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.38 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |